4-Bromopyridine hydrochloride

Organic Synthesis Handling and Storage Stability

Choose 4-Bromopyridine hydrochloride over the unstable free base or other isomers. This stable HCl salt prevents rapid polymerization at room temperature, ensuring reliable storage and reproducible results. The para-bromine delivers unique regioselectivity in Suzuki, Stille, and Sonogashira couplings, enabling precise 3,4-disubstituted pyridine architectures for kinase inhibitor and agrochemical lead optimization. Secure the only practical form for your advanced heterocyclic chemistry.

Molecular Formula C5H5BrClN
Molecular Weight 194.46 g/mol
CAS No. 19524-06-2
Cat. No. B018804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromopyridine hydrochloride
CAS19524-06-2
Synonyms4-Bromopyridinium Chloride; 
Molecular FormulaC5H5BrClN
Molecular Weight194.46 g/mol
Structural Identifiers
SMILESC1=C[NH+]=CC=C1Br.[Cl-]
InChIInChI=1S/C5H4BrN.ClH/c6-5-1-3-7-4-2-5;/h1-4H;1H
InChIKeyMPZMVUQGXAOJIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromopyridine Hydrochloride (CAS 19524-06-2): A Critical Halogenated Pyridine Building Block for Pharmaceutical Synthesis


4-Bromopyridine hydrochloride (C5H4BrN·HCl, MW 194.46) is a halogenated pyridine derivative supplied as a stable hydrochloride salt. It serves as a versatile electrophilic coupling partner in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings, for the construction of C-C, C-N, and C-O bonds . The compound features a bromine substituent at the para (4) position of the pyridine ring, which significantly influences its electronic properties and regioselectivity compared to other positional isomers [1]. Its primary utility lies as a key synthetic intermediate in the preparation of pharmaceutical active ingredients, particularly kinase inhibitors, and in agrochemical research .

Why Generic Substitution Fails: The Critical Stability and Reactivity Distinctions of 4-Bromopyridine Hydrochloride


The selection of 4-bromopyridine hydrochloride over its free base or other positional isomers (2- and 3-bromopyridine) is not a trivial substitution; it is a decision driven by quantifiable differences in stability, reactivity, and handling that directly impact synthetic success. The free base (4-bromopyridine) is notably unstable and prone to rapid polymerization at room temperature, a property not shared by its 2- and 3-isomers, making the hydrochloride salt the only practical form for long-term storage and reliable use [1]. Furthermore, the para-substitution pattern dictates unique regioselectivity and reactivity profiles in cross-coupling reactions [2], rendering simple isomer replacement unfeasible for achieving specific molecular architectures. The evidence below quantifies these critical differentiators.

Quantitative Differentiation Evidence for 4-Bromopyridine Hydrochloride (CAS 19524-06-2)


Free Base Instability: 4-Bromopyridine Prone to Rapid Polymerization Unlike 2- and 3-Isomers

The free base form of 4-bromopyridine is inherently unstable and undergoes rapid polymerization at room temperature. This behavior is distinct from the more stable 2- and 3-bromopyridine isomers, making the hydrochloride salt form essential for practical use [1].

Organic Synthesis Handling and Storage Stability

Suzuki-Miyaura Coupling Efficiency: Quantitative Yields Up to 100% Under Optimized Conditions

4-Bromopyridine hydrochloride demonstrates excellent utility in Suzuki-Miyaura cross-coupling reactions, with reported yields reaching 100% under specific conditions. For example, reaction with 4-formylphenylboronic acid using Pd(PPh3)4 and K2CO3 in dioxane/water under reflux and inert atmosphere gave a quantitative yield . Another entry with 4-(cyanomethyl)phenylboronic acid also reported a 100% yield under similar conditions . These yields establish a benchmark for the compound's performance in this critical reaction class.

Cross-Coupling Suzuki-Miyaura Reaction Yield

Distinct Mutagenicity Profile: Selective Activity in Co(II) Complexes vs. 4-Substituted Pyridine Analogs

In a comparative study of 4-substituted pyridines, 4-bromopyridine (as the hydrochloride salt) exhibited a specific mutagenicity profile when complexed with Co(II) chloride. While mixtures with CoCl2 and several 4-substituted pyridines (including 4-chloropyridine and 4-methylpyridine) were mutagenic in Salmonella typhimurium strains TA1537 and TA2637, mixtures with 4-aminopyridine and 4-dimethylaminopyridine showed no mutagenicity [1]. This differential activity suggests that the electronic and steric properties of the 4-bromo substituent influence biological interactions, a factor relevant for medicinal chemistry applications.

Toxicology Mutagenicity Metal Complexation

Hygroscopicity and Storage Requirements: Strict Handling Protocols for Material Integrity

4-Bromopyridine hydrochloride is documented as a hygroscopic solid that must be stored under specific conditions to prevent degradation. Multiple authoritative vendor sources indicate the compound is sensitive to moisture, requiring storage at -20°C under inert gas and protection from humidity and air [1]. One source quantifies the solubility in water at 50 mg/mL, further underscoring its affinity for moisture .

Material Handling Storage Stability Hygroscopicity

Optimal Application Scenarios for 4-Bromopyridine Hydrochloride (CAS 19524-06-2)


Pharmaceutical Intermediate for Kinase Inhibitor Synthesis

4-Bromopyridine hydrochloride is a critical building block for the synthesis of kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) in oncology research. Its bromo substituent at the para position enables efficient cross-coupling reactions to introduce diverse aryl and heteroaryl groups, which are essential for generating structure-activity relationship (SAR) libraries and lead optimization in medicinal chemistry programs [1].

Regioselective Synthesis of 3,4-Disubstituted Pyridines

The compound is uniquely suited for the directed deprotonation-transmetallation sequence described by Karig et al., enabling the regiospecific synthesis of 3-aryl-4-bromopyridines and subsequent 3,4-disubstituted pyridines [1]. This methodology leverages the instability of the free base, making the hydrochloride salt the required starting material. The ability to access these substitution patterns is not feasible with 2- or 3-bromopyridine due to different regioselectivity in metalation reactions.

Agrochemical Development of Neonicotinoid Derivatives

The compound serves as a precursor for novel neonicotinoid derivatives with potential applications in crop protection. Its pyridine core and reactive bromine handle allow for the modular construction of compounds with improved insecticidal activity and reduced environmental persistence compared to existing agents [2].

Synthesis of Pyridine-Containing Ligands for Coordination Chemistry

The pyridine nitrogen's ability to coordinate to metal centers makes 4-bromopyridine hydrochloride a valuable starting material for the preparation of supramolecular compounds and metal-organic frameworks (MOFs). The 4-bromo group can be subsequently functionalized to introduce additional binding motifs or to tune the electronic properties of the ligand .

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